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Compound of Interest

Compound Name: Barium chloride fluoride (BaCIF)

Cat. No.: B081958

A Technical Guide for Researchers and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the theoretical studies
conducted on the electronic structure of crystalline Barium Chloride Fluoride (BaCIF).
Primarily investigated through ab initio computational methods, the insights into its structural,
electronic, and optical properties are crucial for its application in materials science, particularly
in the development of scintillators and phosphors. This document summarizes key quantitative
data, details the computational methodologies employed, and visualizes the research workflow
to offer a complete picture for scientists and researchers.

Electronic and Structural Properties: A Quantitative
Summary

Theoretical investigations into BaCIF have predominantly focused on its crystalline form, which
adopts a tetragonal Matlockite (P4/nmm) structure under ambient conditions.[1] High-pressure
studies have also predicted phase transitions to orthorhombic (Pmcn) and hexagonal
(P63/mmoc) structures.[2][3] Below is a compilation of the key quantitative data derived from
these computational studies.

Table 1: Structural Parameters of BaCIF

This table presents the theoretically calculated and experimentally determined lattice
parameters and internal atomic coordinates for the stable tetragonal phase of BaCIF.
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Parameter Theoretical (PBE GGA)[1] Experimental[1][4]
Lattice Constant 'a’ (A) 4.3964 4.3964
Lattice Constant 'c' (A) 7.2315 7.2315
Internal Coordinate 'u' (Ba) 0.6466 0.6466
Internal Coordinate 'v' (Cl) 0.2063 0.2063

Table 2: Calculated Electronic Band Gap of BaCIF

The electronic band gap is a critical parameter for optical and electronic applications. Different
computational functionals yield varying predictions, as shown below.

Computational Method
Calculated Band Gap (eV) Reference

(Functional)

PBE GGA 541 [1]
TB-mBJ 7.10 [1]
HSE + SOC (Band structure provided) [5]

PBE GGA: Perdew-Burke-Ernzerhof General Gradient Approximation TB-mBJ: Tran-Blaha
modified Becke-Johnson potential HSE + SOC: Heyd-Scuseria-Ernzerhof with Spin-Orbit
Coupling

Table 3: Second-Order Elastic Constants of BaCIF

The mechanical stability of the BaCIF crystal is described by its elastic constants. The values

below were calculated for the ambient tetragonal phase.
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Elastic Constant Calculated Value (GPa)
Cl1 67.9
C33 58.0
C12 21.7
C23 324
C44 17.9
C66 19.9

Note on Molecular BaCIF

It is important to note that the theoretical studies readily available in the scientific literature
focus exclusively on the solid-state, crystalline form of BaCIF. As of this review, there is a lack
of published research on the electronic structure, potential energy curves, or spectroscopic
constants of a single, gas-phase BaCIF molecule. Therefore, properties such as molecular
bond lengths, bond angles, and vibrational frequencies for an isolated BaCIF molecule have
not been detailed here.

Computational Methodologies

The theoretical understanding of BaCIF's electronic structure is built upon a foundation of
sophisticated ab initio calculations. These methods solve the quantum mechanical equations
that govern the behavior of electrons within the material.

Density Functional Theory (DFT)

The majority of studies on BaCIF utilize Density Functional Theory (DFT), a powerful quantum
mechanical modeling method.

» Core Principle: DFT is used to investigate the electronic structure (principally the ground
state) of many-body systems, such as atoms, molecules, and condensed phases.

e Functionals: The accuracy of DFT calculations is highly dependent on the chosen exchange-
correlation functional. Studies on BaCIF have employed:
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o Local Density Approximation (LDA) and Perdew-Burke-Ernzerhof General Gradient
Approximation (PBE-GGA) for structural optimizations and initial electronic property
calculations.[1]

o Tran-Blaha modified Becke-Johnson (TB-mBJ) potential and Heyd-Scuseria-Ernzerhof
(HSE) hybrid functional to achieve more accurate band gap predictions, which are often
underestimated by standard GGA functionals.[1]

o Software Packages: The calculations were performed using established solid-state physics
software suites such as WIEN2k and CRYSTAL.

Ab Initio Evolutionary Approach

To predict the crystal structure of BaCIF under high pressure, researchers have employed ab
initio evolutionary algorithms.[2][3]

o Methodology: This approach combines an evolutionary algorithm for global structure
prediction with DFT calculations to determine the energy of the generated structures. By
systematically exploring a vast number of potential crystal arrangements, the algorithm can
identify the most thermodynamically stable phases at different pressures.

Basis Sets and Computational Parameters

The accuracy of these calculations also relies on the choice of basis sets and other
computational parameters.

e Basis Sets: The wave functions are typically expanded in plane waves with a cutoff
determined by the smallest muffin-tin sphere radius (RMT), for instance, Kmax = 7/RMT.

e k-point Sampling: The Brillouin zone is sampled using a set of special k-points (e.g., 45
irreducible k-points) to accurately integrate over the reciprocal space.

e Spin-Orbit Coupling (SOC): For heavy elements like Barium, spin-orbit coupling effects can
be significant and have been included in some calculations to refine the electronic band
structure.[5]

Visualizing the Computational Workflow
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The following diagram illustrates a typical workflow for the ab initio investigation of the

electronic and structural properties of a crystalline solid like BaCIF, as synthesized from the

methodologies described in the cited literature.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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